5-(1,3-Benzothiazol-2-yl)pentyl 3,5-dinitrobenzoate
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Overview
Description
5-(1,3-Benzothiazol-2-yl)pentyl 3,5-dinitrobenzoate is a complex organic compound that features a benzothiazole moiety linked to a dinitrobenzoate group via a pentyl chain. Benzothiazole derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Benzothiazol-2-yl)pentyl 3,5-dinitrobenzoate typically involves the following steps:
Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with carbon dioxide in the presence of diethylsilane and a catalyst such as 1,5-diazabicyclo[4.3.0]non-5-ene (DBN).
Attachment of Pentyl Chain: The pentyl chain can be introduced through a nucleophilic substitution reaction where the benzothiazole derivative reacts with a pentyl halide under basic conditions.
Formation of Dinitrobenzoate Group: The final step involves the esterification of the pentyl-benzothiazole intermediate with 3,5-dinitrobenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, employing continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-(1,3-Benzothiazol-2-yl)pentyl 3,5-dinitrobenzoate can undergo various chemical reactions, including:
Substitution: The ester linkage can be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Sodium hydroxide (basic hydrolysis), hydrochloric acid (acidic hydrolysis)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amino derivatives
Substitution: Carboxylic acids, alcohols
Scientific Research Applications
5-(1,3-Benzothiazol-2-yl)pentyl 3,5-dinitrobenzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(1,3-Benzothiazol-2-yl)pentyl 3,5-dinitrobenzoate involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 5-(1,3-Benzothiazol-2-yl)pentyl benzoate
- 5-(1,3-Benzothiazol-2-yl)pentyl 4-nitrobenzoate
- 5-(1,3-Benzothiazol-2-yl)pentyl 2,4-dinitrobenzoate
Uniqueness
5-(1,3-Benzothiazol-2-yl)pentyl 3,5-dinitrobenzoate is unique due to the presence of both the benzothiazole and dinitrobenzoate groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for a wide range of applications and reactivity .
Properties
IUPAC Name |
5-(1,3-benzothiazol-2-yl)pentyl 3,5-dinitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O6S/c23-19(13-10-14(21(24)25)12-15(11-13)22(26)27)28-9-5-1-2-8-18-20-16-6-3-4-7-17(16)29-18/h3-4,6-7,10-12H,1-2,5,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANTKAIRKRHSSDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CCCCCOC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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